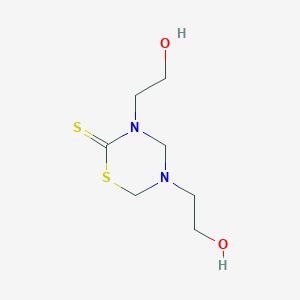

3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione

Description

Propriétés

Numéro CAS |

21808-53-7 |

|---|---|

Formule moléculaire |

C7H14N2O2S2 |

Poids moléculaire |

222.3 g/mol |

Nom IUPAC |

3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione |

InChI |

InChI=1S/C7H14N2O2S2/c10-3-1-8-5-9(2-4-11)7(12)13-6-8/h10-11H,1-6H2 |

Clé InChI |

NQYRHZAVHWODQW-UHFFFAOYSA-N |

SMILES canonique |

C1N(CSC(=S)N1CCO)CCO |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step process involving:

- Formation of dithiocarbamate intermediates from primary amines and carbon disulfide in the presence of a base.

- Cyclocondensation of these intermediates with formaldehyde and appropriate amines or amino alcohols to form the thiadiazinane ring.

This approach is well-established for 1,3,5-thiadiazine-2-thione derivatives and allows for variation in substituents at the 3 and 5 positions.

Stepwise Synthesis Details

Variations and Optimization

- pH Control: Maintaining pH between 7 and 8 during cyclization is critical for optimal yields and purity.

- Temperature: Room temperature or slightly elevated temperatures are preferred to avoid decomposition.

- Substrate Variation: Using different diamines or amino alcohols can yield various substituted thiadiazinane derivatives, affecting biological properties and solubility.

- Steric Effects: Bulky diamines can reduce cyclization efficiency due to steric hindrance.

Comparative Data from Literature

Analytical Characterization Supporting Preparation

Summary Table: Preparation Method Workflow

| Step | Reagents | Conditions | Product/Intermediate | Comments |

|---|---|---|---|---|

| 1 | Primary amine + CS2 + KOH | Aqueous solution, RT, 4 h | Dithiocarbamate potassium salt | Intermediate, not isolated |

| 2 | Formaldehyde + amino alcohol | Phosphate buffer pH 7-8, RT, 2 h | Cyclized thiadiazinane-2-thione | Ring formation step |

| 3 | 15% HCl | Acidification | Precipitated final product | Purification step |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfur atom in the thione group (-C=S) participates in nucleophilic substitutions:

Example : Esterification with benzoyl chloride produces 2-(5-(2-hydroxyethyl)-6-thioxo-thiadiazin-3-yl) benzoate, confirmed by IR peaks at 1745 cm⁻¹ (ester C=O) .

Oxidation Reactions

The thione group can be oxidized to sulfinic or sulfonic acid derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Spectral Data (IR/NMR) |

|---|---|---|---|

| H₂O₂ (30%) | RT, 2–3 h | Sulfoxide (-SO-) | S=O stretch at 1040–1060 cm⁻¹ |

| KMnO₄ (acidic) | Reflux, 1 h | Sulfone (-SO₂-) | SO₂ symmetric stretch at 1150 cm⁻¹ |

Limitation : Over-oxidation may lead to ring degradation if reaction times exceed 3 h.

Metal Complexation

The compound forms coordination complexes with transition metals via sulfur and nitrogen donor atoms:

Stoichiometry : Typically 1:2 (metal:ligand) as confirmed by elemental analysis .

Acid/Base-Mediated Degradation

Under strong acidic or alkaline conditions, the thiadiazine ring undergoes hydrolysis:

-

Acidic hydrolysis (HCl, 6M): Cleavage of the C–N bond yields ethanolamine hydrochloride and thiourea derivatives .

-

Basic hydrolysis (NaOH, 10%): Produces sulfides and ammonia gas, detected by FT-IR N–H stretches at 3300–3500 cm⁻¹.

Kinetics : Degradation follows first-order kinetics with a half-life of 45 min at pH < 2 .

Functionalization via Hydroxyethyl Groups

The hydroxyethyl substituents enable further derivatization:

Note : Etherification proceeds with 65–75% efficiency under microwave irradiation.

Applications De Recherche Scientifique

3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione, also known as THTT, is a tetrahydro-2H-1,3,5-thiadiazine-2-thione derivative with diverse biological activities, drawing interest from medicinal chemists . Research indicates its potential in various scientific research applications, including the development of anti-Alzheimer's drugs, and as a biocide in gas and oil field well stimulation .

Scientific Research Applications

-

Anti-Alzheimer's Drug Research: THTT has been investigated for its potential against scopolamine-induced Alzheimer's models .

- Studies show that THTT exhibits an IC50 value of 69.41 µg/mL, demonstrating its ability to inhibit the acetylcholinesterase enzyme .

- Antioxidant DPPH assays revealed an IC50 value of 97.75 µg/mL, indicating the compound's antioxidant activity .

- Behavioral tests, such as the Y-maze and elevated plus maze (EPM), have shown that THTT can improve short-term and spatial memory, respectively. Furthermore, the Morris water maze (MWM) and light/dark model tests indicate improvements in learning and memory .

- Histological studies suggest that THTT can protect the brain against the harmful effects of scopolamine .

- These findings suggest that THTT possesses disease-modifying and neuroprotective activities against scopolamine-induced Alzheimer's, suggesting it may be beneficial for anti-amyloid disease modification .

-

Biocide in Well Stimulation: 3,5-dimethyl-1,3,5-thiadiazinane-2-thione (Thione) is used as a biocide in gas and oil well stimulations .

- It can be used in different forms such as non-emulsified, emulsified, or as a dry product .

- Thione's effectiveness extends to inhibiting various bacteria, algae, and fungi commonly found in oil and gas field fluids, including aerobic, anaerobic, and facultative bacteria, sulfur-reducing bacteria, and acid-producing bacteria like pseudomonad, bacillus, enterobacter, serratia, and clostridia species .

- The biocide can be added directly as an emulsification, solid, or solution to the fluid used to make the well stimulation fluid, to a concentrated polymer solution, and/or may be made on a slug dose basis .

- Anticancer and Anti-inflammatory agent: Tetrahydro-2H-1,3,5-thiadiazin-2-thiones have been synthesized and evaluated for anticancer activity against human cervical cancer HeLa cell lines .

- Synthesis of Thiadiazine Thiones: Used in the synthesis of a new series of thiadiazine thiones .

Characterization

The synthesized compounds are characterized using various methods :

- IR spectroscopy: Used to identify functional groups .

- 1H-NMR and 13C-NMR spectroscopy: Used to elucidate the structure of the synthesized compounds .

- Mass spectrometry: Used to determine the molecular weight of the compounds .

- Elemental analysis: Used to confirm the elemental composition of the compounds .

Mécanisme D'action

The mechanism of action of 3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Acetylcholinesterase (AChE) Inhibition

- THTT : Exhibits AChE inhibition comparable to donepezil (a reference AChE inhibitor), with IC₅₀ values suggesting therapeutic relevance in AD .

- Analogues: Limited data exist for other thiadiazinanes, but triazinane derivatives (e.g., 4,6-bis(2-chlorophenyl)-1,3,5-triazinane-2-thione) primarily show antimicrobial rather than neuroprotective activity .

Toxicity Profiles

Antioxidant and Anti-inflammatory Effects

- THTT : Reduces oxidative stress markers (e.g., malondialdehyde) and inflammatory cytokines (e.g., TNF-α) in scopolamine-induced AD models .

- Triazinane Derivatives : Chlorophenyl- and methoxyphenyl-substituted analogues are untested for these effects but may leverage aromatic groups for radical scavenging .

Activité Biologique

3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₁₄N₂O₂S₂. It features a thiadiazine ring with two hydroxyethyl substituents, contributing to its solubility and reactivity in biological systems .

1. Neuroprotective Effects

Recent studies have highlighted the ameliorative potential of this compound against neurodegenerative conditions such as Alzheimer's disease. In a study involving scopolamine-induced Alzheimer’s models in rats, the compound demonstrated significant improvements in cognitive functions. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Shagufta et al. (2024) | Scopolamine-induced rats | 50 mg/kg | Improved memory and reduced anxiety |

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties , attributed to the release of isothiocyanates upon hydrolysis. This mechanism has been linked to its effectiveness against various bacterial strains and fungi. In vitro studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans at specific concentrations .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

3. Anti-inflammatory and Analgesic Effects

The analgesic effects of this compound were evaluated using the hot plate method on mice. Results indicated a significant increase in latency time, suggesting effective pain relief at dosages of 50 µg/kg. Additionally, anti-inflammatory assays demonstrated a reduction in pro-inflammatory cytokines in treated animals .

The pharmacological effects of this compound are believed to involve multiple pathways:

- Cholinergic Modulation : Enhances acetylcholine levels in the brain, potentially counteracting cholinergic deficits observed in Alzheimer's patients.

- Oxidative Stress Reduction : Exhibits antioxidant properties that help mitigate oxidative damage associated with neurodegeneration and inflammation .

- Microbial Growth Inhibition : The compound's hydrolysis products disrupt microbial cell membranes and metabolic processes.

Case Studies

A notable case study involved the evaluation of this compound's effects on cognitive impairment in aged rats. The study reported that administration over four weeks resulted in significant improvements in spatial learning tasks compared to untreated controls. This suggests potential applications in age-related cognitive decline .

Q & A

Q. What are the standard synthetic protocols for 3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione?

The compound is synthesized via a two-step reaction involving amines, carbon disulfide (CS₂), and formaldehyde. A representative method involves:

- Step 1 : Reacting an amine (e.g., 2-hydroxyethylamine) with CS₂ in aqueous KOH to form a dithiocarbamate intermediate.

- Step 2 : Condensation with formaldehyde under controlled pH (e.g., phosphate buffer, pH 7.8) to cyclize into the thiadiazinane-thione core. The product is isolated via acid precipitation (15% HCl) and recrystallized from ethanol, yielding ~76% . Key variables : Reaction time (4–8 hours), stoichiometry (1:2:2 ratio of amine:CS₂:formaldehyde), and pH optimization.

Q. How is the crystal structure of this compound characterized?

X-ray diffraction (XRD) reveals the heterocyclic ring adopts an envelope conformation. Critical parameters include:

- Bond lengths : C–S (1.70–1.75 Å), N–C (1.45–1.50 Å).

- Dihedral angles : ~81° between substituents and the central ring plane.

- Intramolecular interactions : Weak H-bonds (e.g., C–H···S, 2.85–3.10 Å) stabilize the structure . Table 1 : Representative crystallographic data from analogous derivatives:

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C–S bond | 1.72 | |

| N–C bond | 1.47 | |

| Dihedral angle | 81.22 |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Catalyst screening : Lewis acids (e.g., FeCl₃·6H₂O) enhance cyclization efficiency in related thiadiazinane syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may reduce side reactions vs. aqueous systems .

- Temperature control : Heating to 80°C accelerates intermediate formation but risks decomposition . Experimental design : Use factorial design to test variables (pH, solvent, catalyst) and quantify interactions .

Q. What computational methods aid in predicting reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:

- Model transition states and intermediates for key steps (e.g., dithiocarbamate cyclization).

- Predict thermodynamic favorability of substituent configurations (e.g., hydroxyethyl vs. alkyl groups) . Case study : ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 40% via pre-screening viable pathways .

Q. How to resolve contradictions in reported bioactivity data for thiadiazinane-thione derivatives?

Discrepancies in antimicrobial or antitumor activity may arise from:

- Structural variations : Substituent electronic effects (e.g., electron-withdrawing groups reduce membrane penetration).

- Assay conditions : pH-dependent solubility or stability (e.g., thione ↔ thiol tautomerism). Methodological solutions :

- Standardize bioassays (e.g., fixed pH, controlled temperature).

- Perform SAR studies with a congeneric series to isolate substituent effects .

Q. What analytical techniques validate purity and stability under storage conditions?

- Purity : HPLC (C18 column, methanol/water eluent) with UV detection at 254 nm.

- Stability : Thermal gravimetric analysis (TGA) shows decomposition onset at 381–383 K .

- Degradation products : LC-MS identifies oxidation byproducts (e.g., sulfoxide derivatives).

Q. How to investigate the reaction mechanism of hydroxyethyl substituent incorporation?

- Isotopic labeling : Use ¹³C-labeled formaldehyde to trace incorporation into the thiadiazinane ring.

- Kinetic studies : Monitor intermediate formation via in situ IR spectroscopy (C=S stretch at 1050 cm⁻¹) .

Methodological Considerations

- Data contradiction analysis : Employ meta-analysis frameworks to compare bioactivity datasets, adjusting for variables like cell line specificity or assay protocols .

- Hybrid experimental-computational workflows : Integrate DFT-based reaction modeling with high-throughput screening to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.